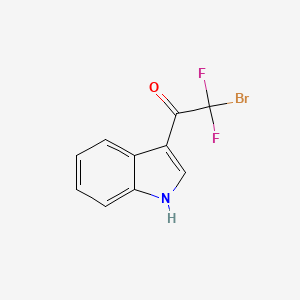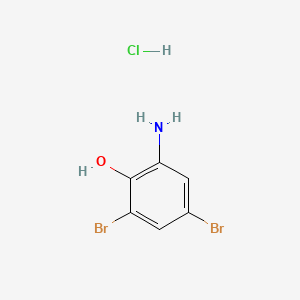
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring, making it a halogenated aromatic ether .
Méthodes De Préparation
The synthesis of 1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene involves several steps, typically starting with a benzene derivative. Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Hydrolysis: The methoxy groups can be hydrolyzed to form phenols.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
1,4-Dichloro-2-difluoromethoxy-6-(fluoromethoxy)benzene can be compared with other halogenated aromatic ethers, such as:
- 1,4-Dichloro-2-difluoromethoxybenzene
- 1,4-Dichloro-2-fluoromethoxybenzene
- 1,4-Dichloro-2-difluoromethoxy-6-methoxybenzene
These compounds share similar structural features but differ in the number and position of halogen and methoxy groups, which can affect their chemical reactivity and applications .
Propriétés
Formule moléculaire |
C8H5Cl2F3O2 |
|---|---|
Poids moléculaire |
261.02 g/mol |
Nom IUPAC |
2,5-dichloro-1-(difluoromethoxy)-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-1-5(14-3-11)7(10)6(2-4)15-8(12)13/h1-2,8H,3H2 |
Clé InChI |
RBJGYKXXYRFIJU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OCF)Cl)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Indolo[2,3-b]indole, 5,6-dihydro-](/img/structure/B14050204.png)
![4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14050219.png)










